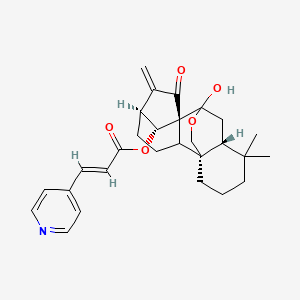
Anticancer agent 26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 26 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the proliferation of cancer cells, making it a valuable candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 26 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as batch processing and continuous flow synthesis are employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further tested for their efficacy in inhibiting cancer cell growth .
Applications De Recherche Scientifique
Anticancer agent 26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular pathways and molecular targets involved in cancer progression .
In medicine, this compound is being explored for its potential as a therapeutic agent in various cancer types. Preclinical studies have shown its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it is being evaluated in combination with other anticancer drugs to enhance treatment outcomes .
In the industry, this compound is utilized in the development of new anticancer formulations and drug delivery systems. Its unique properties make it a valuable component in the design of targeted therapies and personalized medicine .
Mécanisme D'action
The mechanism of action of anticancer agent 26 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling proteins involved in cell cycle regulation, DNA replication, and apoptosis .
Molecular Targets and Pathways: this compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, the compound induces cell cycle arrest and promotes apoptosis. Additionally, it targets other proteins such as cyclin-dependent kinases and caspases, further enhancing its anticancer effects .
Comparaison Avec Des Composés Similaires
Anticancer agent 26 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include other small-molecule anticancer agents such as imatinib, doxorubicin, and paclitaxel .
Comparison:
Propriétés
Formule moléculaire |
C28H33NO5 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
[(1S,5S,8R,11R,18R)-9-hydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C28H33NO5/c1-17-19-6-7-20-26-12-4-11-25(2,3)21(26)15-27(32,33-16-26)28(20,23(17)31)24(19)34-22(30)8-5-18-9-13-29-14-10-18/h5,8-10,13-14,19-21,24,32H,1,4,6-7,11-12,15-16H2,2-3H3/b8-5+/t19-,20?,21+,24+,26+,27?,28-/m0/s1 |
Clé InChI |
ATISONUWEZVDGA-PJQPIYLSSA-N |
SMILES isomérique |
CC1(CCC[C@]23[C@@H]1CC([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |
SMILES canonique |
CC1(CCCC23C1CC(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



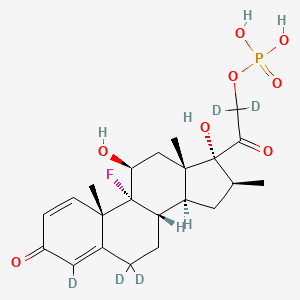
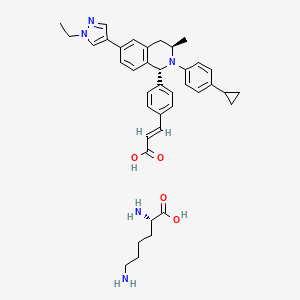
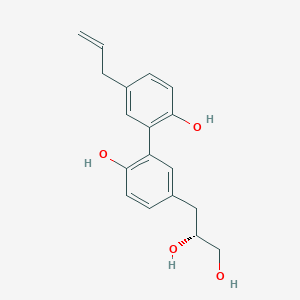
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)

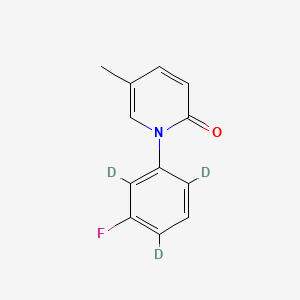
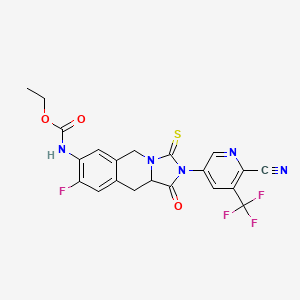
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
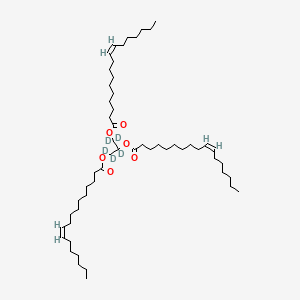
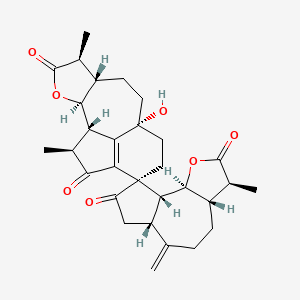

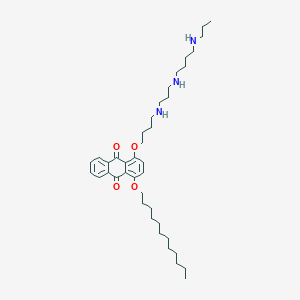
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
